molecular formula C27H20ClF5N4O2 B10834465 4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide

4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B10834465
M. Wt: 562.9 g/mol
InChI Key: SRQSJNYCMNVXTK-UHFFFAOYSA-N
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Description

Compound “PMID25666693-Compound-47” is a novel chemical entity developed as a potent inhibitor of discoidin domain receptors. These receptors are implicated in various fibrotic diseases, including idiopathic pulmonary fibrosis. The compound has shown promising therapeutic effects and low toxicity in preclinical models, making it a potential candidate for further drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound “PMID25666693-Compound-47” involves computer-aided drug design and the application of isosteres to achieve potent inhibition of discoidin domain receptors while maintaining selectivity against other kinases. The specific synthetic routes and reaction conditions are proprietary and detailed in the research conducted by the Shanghai Institute of Materia Medica .

Industrial Production Methods: Industrial production methods for Compound “PMID25666693-Compound-47” have not been fully disclosed. the compound’s development involved chemical modifications to eliminate unwanted kinase activities, suggesting a sophisticated and controlled production process .

Chemical Reactions Analysis

Types of Reactions: Compound “PMID25666693-Compound-47” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions are various derivatives of Compound “PMID25666693-Compound-47” with altered biological activities and selectivities .

Scientific Research Applications

Compound “PMID25666693-Compound-47” has several scientific research applications:

Mechanism of Action

The mechanism of action of Compound “PMID25666693-Compound-47” involves the inhibition of discoidin domain receptors. These receptors are involved in cellular signaling pathways that regulate fibrosis. By inhibiting these receptors, the compound reduces fibrotic activity and improves lung function in preclinical models. The molecular targets and pathways involved include various tyrosine kinases and related signaling molecules .

Comparison with Similar Compounds

    Nintedanib: A drug used for treating idiopathic pulmonary fibrosis, but with limited efficacy and higher toxicity compared to Compound “PMID25666693-Compound-47”.

    Pirfenidone: Another drug for idiopathic pulmonary fibrosis with similar limitations.

Uniqueness: Compound “PMID25666693-Compound-47” stands out due to its potent inhibition of discoidin domain receptors and lower toxicity. It offers better therapeutic effects in preclinical models compared to the listed drugs, making it a promising candidate for further development .

Properties

Molecular Formula

C27H20ClF5N4O2

Molecular Weight

562.9 g/mol

IUPAC Name

4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C27H20ClF5N4O2/c1-15(16-5-10-22(23(30)11-16)26(39)35-19-8-6-18(29)7-9-19)25(38)34-14-21-13-24(27(31,32)33)36-37(21)20-4-2-3-17(28)12-20/h2-13,15H,14H2,1H3,(H,34,38)(H,35,39)

InChI Key

SRQSJNYCMNVXTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)F)C(=O)NCC3=CC(=NN3C4=CC(=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

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